

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethoxypyridine

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Compound of Interest

Compound Name: 2,6-Dimethoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of **2,6-dimethoxypyridine**. It details the compound's synthesis, spectroscopic characterization, and reactivity, with a focus on its structural parameters. While experimental crystallographic data for **2,6-dimethoxypyridine** is not readily available in the surveyed literature, this guide presents a computationally derived molecular geometry based on Density Functional Theory (DFT) calculations, a widely accepted method for predicting molecular structures.^{[1][2][3][4][5][6]} This document is intended to serve as a valuable resource for researchers utilizing **2,6-dimethoxypyridine** in synthetic chemistry and drug discovery.

Molecular Structure

2,6-Dimethoxypyridine is a substituted pyridine with the chemical formula $C_7H_9NO_2$ and a molecular weight of 139.15 g/mol.^[7] The presence of two electron-donating methoxy groups at the 2 and 6 positions significantly influences the electronic properties and reactivity of the pyridine ring.^[7]

Geometric Parameters

In the absence of single-crystal X-ray diffraction data, the molecular geometry of **2,6-dimethoxypyridine** has been modeled using Density Functional Theory (DFT), a powerful

computational method for predicting molecular properties.^{[5][7]} The following tables summarize the predicted bond lengths, bond angles, and dihedral angles, providing a quantitative description of the molecule's three-dimensional structure.

Table 1: Predicted Bond Lengths of **2,6-Dimethoxypyridine**

Bond	Predicted Length (Å)
N1 - C2	1.345
N1 - C6	1.345
C2 - C3	1.390
C3 - C4	1.385
C4 - C5	1.385
C5 - C6	1.390
C2 - O7	1.360
C6 - O8	1.360
O7 - C9	1.425
O8 - C10	1.425
C-H (aromatic)	~1.085
C-H (methyl)	~1.095

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the specific computational method and basis set used.^{[8][9]}

Table 2: Predicted Bond Angles of **2,6-Dimethoxypyridine**

Atoms	Predicted Angle (°)
C6 - N1 - C2	117.5
N1 - C2 - C3	123.0
C2 - C3 - C4	118.5
C3 - C4 - C5	119.0
C4 - C5 - C6	118.5
C5 - C6 - N1	123.0
N1 - C2 - O7	115.0
C3 - C2 - O7	122.0
N1 - C6 - O8	115.0
C5 - C6 - O8	122.0
C2 - O7 - C9	118.0
C6 - O8 - C10	118.0
H - C - H (methyl)	~109.5

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the specific computational method and basis set used.[\[8\]](#)[\[9\]](#)

Table 3: Predicted Dihedral Angles of **2,6-Dimethoxypyridine**

Atoms	Predicted Angle (°)
C6 - N1 - C2 - C3	0.0
N1 - C2 - C3 - C4	0.0
C2 - C3 - C4 - C5	0.0
N1 - C2 - O7 - C9	0.0 / 180.0
N1 - C6 - O8 - C10	0.0 / 180.0

Note: The pyridine ring is predicted to be planar. The methoxy groups can adopt different conformations (syn or anti) relative to the pyridine ring, leading to different dihedral angles.

Experimental Protocols

Synthesis of 2,6-Dimethoxypyridine

The most common laboratory synthesis of **2,6-dimethoxypyridine** involves the nucleophilic aromatic substitution of 2,6-dichloropyridine with sodium methoxide.^[7]

Experimental Protocol:

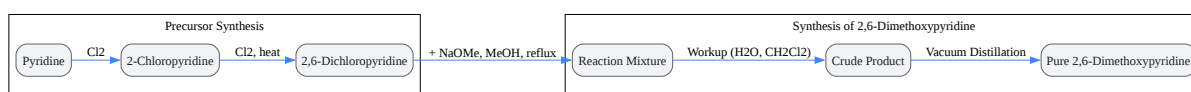
Materials:

- 2,6-Dichloropyridine
- Sodium methoxide
- Methanol (anhydrous)
- Dichloromethane
- Water
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.
- Add sodium methoxide to the solution. The reaction is typically carried out with a molar excess of sodium methoxide.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

- To the resulting residue, add water and extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **2,6-dimethoxypyridine** as a colorless to light yellow liquid.[3]



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Synthesis of **2,6-dimethoxypyridine**.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential techniques for the structural confirmation of **2,6-dimethoxypyridine**.^{[7][10]}

Table 4: ^1H and ^{13}C NMR Spectral Data for **2,6-Dimethoxypyridine**

Nucleus	Position(s)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
^1H	H-4	7.42	Triplet	8.3
^1H	H-3, H-5	6.25	Doublet	8.3
^1H	OCH ₃	3.91	Singlet	-
^{13}C	C-2, C-6	164.2	-	-
^{13}C	C-4	139.3	-	-
^{13}C	C-3, C-5	99.6	-	-
^{13}C	OCH ₃	53.3	-	-

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and may vary depending on the solvent used.[\[7\]](#)

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,6-dimethoxypyridine** shows a distinct fragmentation pattern that can be used for its identification.[\[7\]](#)[\[11\]](#)

Table 5: Key Fragments in the Mass Spectrum of **2,6-Dimethoxypyridine**

m/z	Proposed Fragment Ion	Loss from Precursor
139	$[\text{C}_7\text{H}_9\text{NO}_2]^+$ (Molecular Ion)	-
124	$[\text{C}_6\text{H}_6\text{NO}_2]^+$	$\bullet\text{CH}_3$
96	$[\text{C}_5\text{H}_6\text{NO}]^+$	CO
68	$[\text{C}_4\text{H}_4\text{N}]^+$	Further fragmentation

Note: The molecular ion peak is observed at m/z 139. A common fragmentation pathway involves the loss of a methyl radical ($\bullet\text{CH}_3$) to give a fragment at m/z 124, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 96.[\[7\]](#)



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Mass spectrometry fragmentation of **2,6-dimethoxypyridine**.

Reactivity

The two methoxy groups at the 2 and 6 positions are electron-donating, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine.^{[7][12]} However, the nitrogen atom in the pyridine ring is a deactivating group, and under acidic conditions, protonation of the nitrogen further deactivates the ring.^{[13][14]} Electrophilic substitution, when it occurs, is directed to the 3- and 5-positions.^[7]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of **2,6-dimethoxypyridine**. While experimental data on its solid-state structure is lacking, computational methods provide a reliable model of its geometry. The spectroscopic data and reactivity profile presented herein offer a solid foundation for researchers working with this versatile building block in the development of new pharmaceuticals and other advanced materials.

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